Introduction: The Strategic Value of Chiral Phenylethylamines in Modern Drug Discovery
Introduction: The Strategic Value of Chiral Phenylethylamines in Modern Drug Discovery
An In-depth Technical Guide to (S)-2-Methoxy-1-phenylethanamine: Synthesis, Characterization, and Application
The 2-phenylethylamine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for numerous endogenous neurotransmitters—including dopamine, norepinephrine, and epinephrine—and a vast array of therapeutic agents.[1][2] Its inherent conformational flexibility and ability to present key pharmacophoric features to biological targets make it a privileged structure in drug design. The introduction of stereochemistry, particularly at the benzylic C1 position, adds a critical layer of complexity and specificity, as biological systems are exquisitely chiral. Enantiomers of a drug candidate can exhibit vastly different potency, efficacy, and safety profiles.
This guide focuses on (S)-2-Methoxy-1-phenylethanamine , a chiral building block of significant interest to researchers in pharmaceutical and organic synthesis. Its structure combines the foundational phenylethylamine core with two key modifications: a methoxy group on the ethyl side chain and a defined (S)-configuration at the chiral center. These features make it a valuable synthon for creating complex molecular architectures with precise three-dimensional orientations, particularly in the development of novel therapeutics targeting the central nervous system.[3]
As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a field-proven perspective on the practical synthesis, rigorous analysis, and strategic application of this compound. We will explore the causality behind methodological choices, ensuring that each protocol is a self-validating system for achieving desired outcomes in a research and development setting.
Core Chemical & Physical Profile
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. (S)-2-Methoxy-1-phenylethanamine is a liquid at room temperature, a property that influences handling, storage, and reaction setup.[4][5] All quantitative data are summarized in Table 1 for ease of reference.
Table 1: Physicochemical Properties of (S)-2-Methoxy-1-phenylethanamine
| Property | Value | Source(s) |
| CAS Number | 91298-74-7 | [5][6][7] |
| Molecular Formula | C₉H₁₃NO | [4][6][8] |
| Molecular Weight | 151.21 g/mol | [6][8][9] |
| IUPAC Name | (1S)-2-methoxy-1-phenylethanamine | [7] |
| Synonyms | (S)-(+)-2-Methoxy-1-phenylethylamine | [10] |
| Physical Form | Liquid / Oil | [4][5] |
| Purity (Typical) | 95-98% | [4][6] |
| Storage Conditions | Refrigerator (2-8 °C) | [5] |
| InChI Key | CMTDMIYJXVBUDX-SECBINFHSA-N | [5][7] |
Synthesis and Stereochemical Control: A Protocol for Enantiopure Access
The primary challenge in synthesizing (S)-2-Methoxy-1-phenylethanamine is the precise control of its stereocenter. While classical resolution of a racemic mixture is a viable strategy, modern asymmetric synthesis offers a more elegant and efficient path. Biocatalysis, specifically using transaminase enzymes, has emerged as a powerful technology for producing chiral amines with exceptionally high enantiomeric excess (ee).[11]
The rationale for choosing a biocatalytic route is threefold:
-
Exceptional Selectivity: Enzymes operate with unparalleled stereoselectivity, often yielding >99% ee, which is critical for pharmaceutical applications.
-
Mild Reaction Conditions: Enzymatic reactions proceed at or near ambient temperature and pressure in aqueous media, reducing energy consumption and the need for harsh reagents.
-
Sustainability: Biocatalysis is a cornerstone of green chemistry, minimizing chemical waste and environmental impact.
The proposed synthesis begins with the commercially available ketone, 2-methoxy-1-phenylethanone.
Workflow: Asymmetric Synthesis via Transaminase
Caption: Workflow for the biocatalytic synthesis of (S)-2-Methoxy-1-phenylethanamine.
Experimental Protocol: Biocatalytic Reductive Amination
Objective: To synthesize (S)-2-Methoxy-1-phenylethanamine from 2-methoxy-1-phenylethanone with high enantiomeric purity (>99% ee).
Materials:
-
2-Methoxy-1-phenylethanone (CAS 3993-06-0)[12]
-
A suitable (S)-selective amine transaminase (AmT)
-
Isopropylamine (amine donor)
-
Pyridoxal 5'-phosphate (PLP cofactor)
-
Potassium phosphate buffer (KPi), 100 mM, pH 7.5
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Bioreactor Preparation: In a temperature-controlled reaction vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 7.5).
-
Cofactor and Enzyme Addition: To the buffer, add PLP to a final concentration of 1 mM. Add the selected (S)-selective transaminase to the recommended concentration (e.g., 5-10 g/L). Stir gently until fully dissolved.
-
Reagent Addition: Add isopropylamine to a final concentration of 0.5-1.0 M. This serves as the amine donor and helps drive the reaction equilibrium.
-
Substrate Addition: Add 2-methoxy-1-phenylethanone (the prochiral ketone) to a final concentration of 50-100 mM.
-
Reaction Incubation: Maintain the reaction mixture at 30-35 °C with gentle agitation for 24-48 hours. The acetone co-product from the isopropylamine donor is volatile and can be removed by a gentle nitrogen stream to further push the equilibrium.
-
Monitoring: Periodically take aliquots to monitor the conversion of the ketone to the amine product via reverse-phase HPLC or GC-MS.
-
Work-up - Quenching: Once the reaction reaches completion (>95% conversion), stop the reaction by basifying the mixture to pH >10 with 5M NaOH. This step ensures the product amine is in its free base form.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with MTBE (3 x 2 vessel volumes). The organic layers are combined.
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Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Characterization: The resulting oil is the crude product, which should be characterized to confirm identity, purity, and enantiomeric excess.
Analytical Characterization: Ensuring Quality and Purity
Rigorous analytical chemistry is non-negotiable. It validates the synthetic outcome and ensures the material is suitable for downstream applications. The workflow involves confirming the chemical structure and quantifying its stereochemical purity.
Workflow: Analytical Characterization
Caption: Standard analytical workflow for the characterization of synthesized chiral amines.
A. Spectroscopic Profile (Predicted)
While a dedicated spectrum for (S)-2-Methoxy-1-phenylethanamine is not publicly available, its spectral features can be reliably predicted based on its structure and data from analogous compounds like 2-Methoxyphenethylamine.[13][14][15]
Table 2: Predicted Spectroscopic Data for (S)-2-Methoxy-1-phenylethanamine
| Technique | Expected Features | Rationale / Comparison |
| ¹H NMR | ~7.2-7.4 ppm (m, 5H): Phenyl ring protons.~4.0-4.2 ppm (dd, 1H): Benzylic proton (CH-NH₂).~3.5-3.7 ppm (m, 2H): Methylene protons (CH₂-O).~3.3 ppm (s, 3H): Methoxy protons (O-CH₃).~1.5-2.0 ppm (br s, 2H): Amine protons (NH₂). | Based on standard chemical shifts. The benzylic proton will be a multiplet due to coupling with the adjacent methylene protons. The amine protons are often broad and may exchange with D₂O.[13] |
| ¹³C NMR | ~140-145 ppm: Quaternary phenyl C.~125-130 ppm: Phenyl CH carbons.~75 ppm: Methylene carbon (CH₂-O).~60 ppm: Methoxy carbon (O-CH₃).~55 ppm: Benzylic carbon (CH-NH₂). | Predicted based on additive rules and comparison to similar structures. |
| IR Spec. | 3300-3400 cm⁻¹ (m, two bands): N-H stretch (primary amine).2850-3000 cm⁻¹ (m): C-H stretch (aliphatic & aromatic).~1600, ~1490 cm⁻¹ (w): C=C aromatic ring stretch.~1100 cm⁻¹ (s): C-O ether stretch. | The two N-H bands are characteristic of a primary amine's symmetric and asymmetric stretching modes. The strong C-O stretch is indicative of the ether functionality.[14][16] |
| Mass Spec. | [M]+• at m/z = 151. Key Fragment: m/z = 106 (loss of •CH₂OCH₃).Base Peak: m/z = 120 (M-CH₂O-H) or m/z = 91 (tropylium ion). | Fragmentation is expected to occur at the benzylic position, leading to characteristic losses. |
B. Protocol for Chiral Purity Analysis
Objective: To determine the enantiomeric excess (ee) of the synthesized (S)-2-Methoxy-1-phenylethanamine.
Methodology: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis. The principle relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Procedure:
-
Sample Preparation: Prepare a stock solution of the synthesized amine at ~1 mg/mL in the mobile phase. Prepare a corresponding solution of the racemic standard for comparison.
-
Instrumentation:
-
Column: A polysaccharide-based CSP (e.g., Daicel CHIRALPAK series) is an excellent starting point.
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis:
-
Inject the racemic standard to identify the retention times of both the (R) and (S) enantiomers.
-
Inject the synthesized sample.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
-
Calculation:
-
Enantiomeric Excess (% ee) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100
-
Applications in Research & Development
(S)-2-Methoxy-1-phenylethanamine is not an end product but a strategic starting material. Its value lies in its ability to introduce a specific stereochemical and electronic signature into a larger molecule.
A. Chiral Building Block in Synthesis
The primary amine provides a nucleophilic handle for a wide range of chemical transformations, including amide bond formation, reductive amination, and N-alkylation. As a chiral synthon, it allows for the construction of enantiomerically pure drug candidates, which is essential for optimizing therapeutic outcomes and minimizing off-target effects.[3]
B. Probe for Neuroscience Research
The phenylethylamine core is prevalent in molecules that interact with monoamine neurotransmitter systems.[2][17] Specifically, methoxy-substituted phenethylamines are known agonists of serotonin receptors, such as the 5-HT₂A receptor, which is a key target in psychiatry and neuroscience.[18] (S)-2-Methoxy-1-phenylethanamine can serve as a precursor or a fragment in the design of novel selective serotonin receptor modulators.
Caption: Conceptual pathway from chiral building block to a potential pharmacological agent.
Safety and Handling
Professional laboratory practice demands strict adherence to safety protocols. (S)-2-Methoxy-1-phenylethanamine is classified as a hazardous substance.
-
Hazard Profile: Causes skin irritation/burns, serious eye damage, and may cause respiratory irritation.[5][8][10]
-
GHS Classification: Signal Word: Warning . Pictogram: GHS07 (Exclamation Mark).[5]
Standard Operating Protocol for Handling:
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical splash goggles.
-
Ventilation: Handle only within a certified chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a designated refrigerator, away from incompatible materials like strong oxidizing agents.
-
Spill Response: In case of a small spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal.
-
Disposal: Dispose of waste according to local, state, and federal regulations.
Conclusion
(S)-2-Methoxy-1-phenylethanamine is a specialized chemical tool whose value is realized through its precise application. Its defined stereochemistry and functional handles make it a powerful building block for constructing complex, enantiomerically pure molecules for the pharmaceutical industry. Modern synthetic methods, particularly biocatalysis, provide an efficient and sustainable route to its production. Rigorous analytical characterization is paramount to ensuring its quality and suitability for research and development, where it holds promise as a key intermediate in the discovery of next-generation therapeutics, especially in the field of neuroscience.
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